2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

Catalog No.
S920049
CAS No.
204322-92-9
M.F
C27H23N3O6
M. Wt
485.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbo...

CAS Number

204322-92-9

Product Name

2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

IUPAC Name

2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

Molecular Formula

C27H23N3O6

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H23N3O6/c28-12-13-29-25(33)24-20(10-5-11-22(24)30(27(29)35)14-23(31)32)26(34)36-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15,28H2,(H,31,32)

InChI Key

UERYYFXGRSOTPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O

The compound 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid is a complex organic molecule characterized by its unique structure, which includes a quinazoline core, an aminoethyl side chain, and a fluorenylmethoxycarbonyl protecting group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

FLP-acid itself doesn't possess a specific biological mechanism of action. Its primary function lies in serving as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide sequence, the specific activity of the resulting peptide depends on its amino acid sequence and conformation.

  • Mild irritant: FLP-acid may cause mild skin and eye irritation. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
  • Potential for allergic reactions: As with any organic compound, there's a potential for allergic reactions upon exposure. People with known allergies to similar compounds should handle FLP-acid with caution [].

Potential Anticancer Agent

FLD has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxicity (toxic to cells) against various cancer cell lines, including those of breast, colon, and lung cancer []. The mechanism of action is thought to involve inhibition of topoisomerase II, an enzyme essential for DNA replication []. However, further research is needed to determine the efficacy and safety of FLD in cancer treatment [].

Antibacterial Activity

FLD has also been explored for its antibacterial properties. Studies suggest that it may be effective against some Gram-positive bacteria, such as Staphylococcus aureus []. The exact mechanism by which FLD exerts its antibacterial effect is not fully understood, but it may involve disruption of bacterial cell membranes []. More research is needed to assess the potential of FLD as an antibacterial agent and to determine its effectiveness against a wider range of bacteria [].

Other Potential Applications

FLD's research extends beyond anticancer and antibacterial applications. Studies suggest it may have potential in other areas such as antifungaland antiviral therapies [, ]. However, these investigations are still in their early stages, and more research is needed to verify these potential applications [, ].

The chemical reactivity of 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid can be attributed to its functional groups. The dioxoquinazoline moiety can undergo nucleophilic substitution and condensation reactions. Additionally, the amino group in the side chain can participate in acylation and alkylation reactions, making it versatile for further chemical modifications. The presence of the fluorenylmethoxycarbonyl group allows for selective deprotection under mild acidic conditions, facilitating the synthesis of derivatives with different biological activities .

Research indicates that this compound exhibits significant biological activity, particularly in the realm of pharmacology. It has shown promise as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, it has been studied for its interactions with adrenergic receptors and various kinases, suggesting potential applications in treating conditions like cancer and neurodegenerative diseases . Additionally, it may possess anti-inflammatory properties, which could be beneficial in managing autoimmune disorders.

The synthesis of 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid typically involves several steps:

  • Formation of the Quinazoline Core: The initial step usually involves the condensation of appropriate precursors to form the quinazoline structure.
  • Introduction of the Aminoethyl Group: This can be achieved through reductive amination or alkylation reactions.
  • Protection with Fluorenylmethoxycarbonyl Group: The amino group is protected using fluorenylmethoxycarbonyl chloride under basic conditions.
  • Final Acetic Acid Derivation: The final step involves the introduction of the acetic acid moiety through acylation reactions.

These methods allow for the production of high-purity compounds suitable for biological testing .

The applications of 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting specific receptors and enzymes.
  • Biochemical Research: Its ability to modulate biological pathways makes it useful in research settings for studying disease mechanisms.
  • Potential Therapeutics: Given its biological activity profile, it may be explored as a therapeutic agent in oncology and neurology .

Interaction studies have demonstrated that this compound can bind to various biological targets. It has been evaluated for its affinity towards several receptors, including adrenergic and serotonin receptors. These interactions are critical for understanding its mechanism of action and potential side effects when used as a therapeutic agent .

Furthermore, studies involving enzyme inhibition assays have highlighted its role in modulating key signaling pathways associated with inflammation and cancer progression .

Several compounds share structural similarities with 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-(9H-fluoren-9-ylmethoxycarbonyl)acetamideContains a similar fluorenylmethoxycarbonyl groupLacks the quinazoline core
5-(9H-Fluoren-9-ylmethoxycarbonyl)tryptophanIncorporates tryptophan instead of quinazolinePotentially different biological activities due to tryptophan's properties
2-(N-Boc-amino)acetic acidSimple acetic acid derivative with a Boc protectionLess complex structure; used primarily in peptide synthesis

These compounds illustrate variations in structure that can influence biological activity and therapeutic potential, highlighting the uniqueness of 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid within this chemical family .

XLogP3

0.2

Wikipedia

[3-(2-Aminoethyl)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid

Dates

Modify: 2023-08-16

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